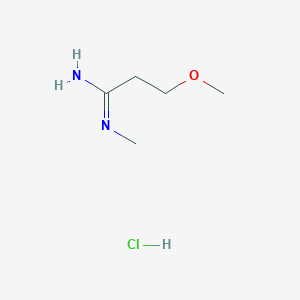

3-methoxy-N-methylpropanimidamide hydrochloride

Overview

Description

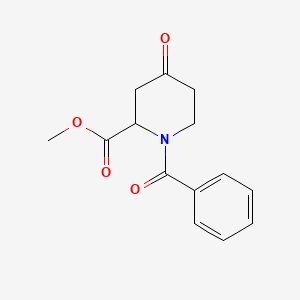

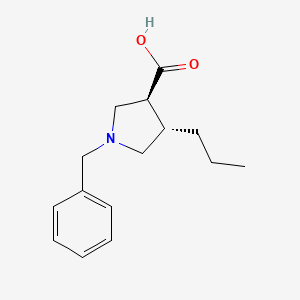

3-Methoxy-N-methylpropanimidamide hydrochloride, also known as MMPI hydrochloride, is a chemical compound that has been extensively studied for its various properties and potential applications in scientific research and industry. It has an empirical formula of C4H11ClN2O and a molecular weight of 138.60 .

Molecular Structure Analysis

The molecular structure of 3-methoxy-N-methylpropanimidamide hydrochloride consists of a carbon backbone with a methoxy group (-OCH3) and a methylpropanimidamide group (-NH-C(=NH)-CH3). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

3-Methoxy-N-methylpropanimidamide hydrochloride is a colorless liquid at room temperature . It has a specific gravity of 0.994 . It has a freezing point of less than -80°C and a boiling point of 215°C at 98.3 kPa . Its flash point is 99°C (closed-cup) and 116°C (Cleveland open-cup) .Scientific Research Applications

1. Synthesis and Reactivity

3-methoxy-N-methylpropanimidamide hydrochloride is involved in various synthesis and reactivity studies. For instance, the compound is associated with the synthesis of 3-Methoxy-1-propanol, a process that involves methoxy substitution reactions under optimized conditions to achieve high yield efficiency (Fu, 2003). Additionally, it has been studied in the context of its reaction with other compounds. For example, its derivatives have been used in the synthesis of various compounds, such as in the preparation of radioactive organic compounds (Drahowzal & Wiesinger, 1971).

2. Pharmaceutical Applications

In the field of pharmaceuticals, 3-methoxy-N-methylpropanimidamide hydrochloride has been utilized in research related to controlled drug release. For instance, its derivatives have been used in the development of desktop 3D printing for controlled release pharmaceutical bilayer tablets (Khaled et al., 2014). This showcases its potential in modern pharmaceutical manufacturing and drug delivery systems.

3. Chemical and Biochemical Analysis

This compound has been involved in studies related to chemical and biochemical analysis. For example, it has been used in the study of metabolism, specifically in the context of microsomal metabolism and its effects, such as methemoglobinemia (McMillan et al., 1990). This kind of research is crucial in understanding the biochemical pathways and potential impacts of various substances on biological systems.

4. Environmental and Material Science

In environmental and material science research, 3-methoxy-N-methylpropanimidamide hydrochloride has applications in the study of surface methoxy species in acidic zeolites. This research provides insights into the reactivity of surface methoxy species in heterogeneously catalyzed reactions, a critical aspect of catalysis and material science (Jiang, Hunger, & Wang, 2006).

Safety And Hazards

3-Methoxy-N-methylpropanimidamide hydrochloride is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . Proper safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

3-methoxy-N'-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7-5(6)3-4-8-2;/h3-4H2,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZXCWRNWOOZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(CCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methylpropanimidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)